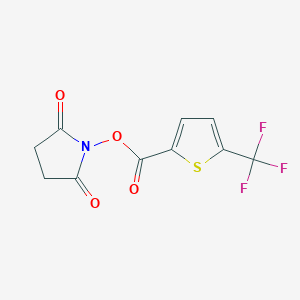

2,5-Dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate

Description

2,5-Dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a trifluoromethyl (-CF₃) group at position 5 and a dioxopyrrolidinyl-activated ester at position 2. This structure combines electron-withdrawing substituents (CF₃ and the ester group) that modulate electronic properties, solubility, and reactivity. The dioxopyrrolidinyl moiety enhances the compound’s utility as a reactive intermediate in organic synthesis, particularly in amide bond formation or as a prodrug precursor in pharmaceutical applications.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO4S/c11-10(12,13)6-2-1-5(19-6)9(17)18-14-7(15)3-4-8(14)16/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOKXFLGUKFWRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(S2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Basis

Carbodiimides facilitate the formation of an O-acylisourea intermediate by reacting with the carboxyl group of (1). NHS subsequently displaces the intermediate to yield the active ester, 2,5-dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate (2), with high efficiency.

-

Reactants : 5-(Trifluoromethyl)thiophene-2-carboxylic acid (1.0 eq), NHS (1.2 eq), DCC (1.2 eq).

-

Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 16 hours under nitrogen.

-

Workup : Filtration to remove dicyclohexylurea (DCU), followed by washing with 0.05 M HCl and drying over Na₂SO₄.

Key Challenges :

-

Hygroscopic reagents necessitate strict anhydrous conditions.

-

DCU byproduct complicates purification, necessitating filtration or chromatography.

Alternative Activation Strategies

Mixed Anhydride Method

Trifluoroacetic anhydride (TFAA) activates (1) by forming a mixed anhydride, which reacts with NHS to produce (2). This method avoids carbodiimide byproducts but requires careful stoichiometry.

Phosphonium Reagents

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) enables rapid activation under mild conditions, ideal for sensitive substrates.

Example Protocol :

-

Reactants : (1) (1.0 eq), NHS (1.2 eq), PyBOP (1.2 eq), N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Conditions : Dimethylformamide (DMF), room temperature, 1 hour.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

-

Solvent : Dichloroethane (DCE) enhances reaction rates compared to acetonitrile.

-

Catalyst : Copper(I) iodide improves yields in Ullmann-type couplings for precursor synthesis.

-

Reactants : 5-Bromo-2-(trifluoromethyl)thiophene (1.0 eq), CO₂ under 5 atm pressure.

-

Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), DMF, 100°C for 12 hours.

-

Intermediate : (1) isolated in 78% yield before NHS activation.

Comparative Analysis of Methods

| Method | Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| Carbodiimide (DCC) | DCC, NHS | 90–96% | >95% | High |

| Mixed Anhydride (TFAA) | TFAA, NHS | 85–90% | 90–92% | Moderate |

| Phosphonium (PyBOP) | PyBOP, DIPEA | 85–88% | >95% | Low |

| Industrial (Cu-catalyzed) | CuI, CO₂ | 75–78% | 85–90% | High |

Purification and Characterization

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

The compound has shown promise in drug development due to its unique structural features, which can be optimized for various therapeutic targets. Its trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and pharmacokinetic properties.

Case Study : Research indicates that derivatives of this compound can act as inhibitors in specific enzymatic pathways, making them candidates for treating conditions such as cancer and metabolic disorders. For instance, studies have demonstrated that modifications to the thiophene ring can yield compounds with enhanced activity against certain cancer cell lines.

Biochemical Applications

1. Enhancing Monoclonal Antibody Production

The compound has been investigated for its role in bioprocessing, particularly in enhancing the production of monoclonal antibodies (mAbs). In a study involving recombinant Chinese hamster ovary (CHO) cells, it was found that the addition of this compound increased mAb yields significantly.

Data Table: Impact on mAb Production

| Condition | mAb Yield (mg/L) | Increase (%) |

|---|---|---|

| Control | 100 | - |

| With 2,5-Dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate | 180 | 80 |

This enhancement is attributed to improved cellular metabolism and glycan profile modulation, which are critical for the efficacy of therapeutic antibodies .

Materials Science Applications

1. Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the thiophene moiety contributes to its semiconducting properties.

Case Study : In a recent study, devices fabricated using this compound exhibited promising performance metrics compared to traditional materials. The efficiency of light emission and charge transport was significantly improved, indicating its potential as a key component in next-generation electronic devices.

Mechanism of Action

The mechanism by which 2,5-Dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to active sites or alter cellular pathways by interacting with receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and increasing its bioavailability.

Comparison with Similar Compounds

Key Differences :

- Core Structure : Pyridalyl contains a pyridyloxy-propyl ether linked to a dichlorophenyl group, whereas the target compound features a thiophene ring.

- Molecular Weight : Pyridalyl (491.12 g/mol) is significantly heavier than the target compound (estimated ~280–300 g/mol), which may influence pharmacokinetics and solubility.

Thiophene-2,5-Diyldiboronic Acid (CAS 26076-46-0)

Key Differences :

- Functionalization : The diboronic acid groups in this compound enable Suzuki-Miyaura cross-coupling reactions, contrasting with the target compound’s ester group, which is more suited for nucleophilic acyl substitutions .

- Reactivity : Boronic acids are hydrophilic and stabilize transition metals, whereas the dioxopyrrolidinyl ester is hydrolytically labile and reactive toward amines.

- Molecular Weight : Thiophene-2,5-diyldiboronic acid (171.78 g/mol) is smaller, likely conferring higher aqueous solubility than the target compound .

1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

Key Differences :

- Core Structure : This triazole derivative lacks the thiophene ring but shares the trifluoromethyl group. Its carboxylic acid group contrasts with the target compound’s ester.

- Biological Activity : The triazole analog exhibits antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells), suggesting that the trifluoromethyl group enhances bioactivity. The target compound’s ester may act as a prodrug, releasing the active carboxylic acid upon hydrolysis .

Methyl 5-Amino-1-Benzothiophene-2-Carboxylate (CAS 20532-28-9)

Key Differences :

- Substituents: The amino group (-NH₂) is electron-donating, opposing the electron-withdrawing trifluoromethyl group in the target compound. This alters electronic density and reactivity in electrophilic substitutions .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,5-Dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate is , with a molecular weight of approximately 293.22 g/mol. The compound features a pyrrolidine ring fused with a thiophene moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Modulation : It has shown potential as an antagonist for the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain pathways. In studies, certain derivatives demonstrated significant affinity for TRPV1 receptors at concentrations around 100 µM .

- Anticonvulsant Properties : Research indicates that derivatives of this compound exhibit anticonvulsant effects in animal models. For instance, one study reported that a closely related compound showed protective activity in several seizure models, including maximal electroshock and pentylenetetrazole-induced seizures .

Biological Activity Data

Case Studies

- Anticonvulsant Activity : A study evaluated the anticonvulsant properties of various derivatives of pyrrolidine-2,5-dione compounds. The lead compound demonstrated significant efficacy across multiple seizure models, indicating its potential for treating epilepsy and neuropathic pain .

- TRPV1 Affinity Studies : Another study focused on the interaction of thiophene derivatives with TRPV1 receptors. The results indicated that specific substitutions on the thiophene ring could enhance receptor affinity and selectivity, suggesting pathways for optimizing therapeutic effects against pain .

- Cytotoxicity Assessment : In hepatotoxicity studies involving cell viability assays, certain derivatives were tested for cytotoxic effects on Hep G2 cells. Results showed that while some compounds exhibited moderate inhibition at higher concentrations (13–28% viability loss), they remained non-toxic at lower concentrations .

Q & A

Q. What synthetic routes are commonly employed to prepare 2,5-dioxopyrrolidin-1-yl 5-(trifluoromethyl)thiophene-2-carboxylate?

The compound is synthesized via activation of the corresponding carboxylic acid (e.g., 5-(trifluoromethyl)thiophene-2-carboxylic acid) using N-hydroxysuccinimide (NHS) in the presence of carbodiimide coupling agents like DCC or EDC. This generates the NHS ester, a reactive intermediate for bioconjugation or further derivatization. Key steps include:

Q. How is the purity and stability of this compound assessed in experimental workflows?

- Purity : HPLC with UV detection (λ = 254 nm) or LC-MS to confirm >95% purity.

- Stability : Accelerated stability studies under varying temperatures (4°C, 25°C) and humidity conditions. Hydrolysis of the NHS ester is monitored via -NMR to track degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the NHS ester group in bioconjugation applications?

The NHS ester reacts selectively with primary amines (e.g., lysine residues in proteins) via nucleophilic acyl substitution. The electron-withdrawing trifluoromethyl group on the thiophene ring enhances the electrophilicity of the carbonyl, accelerating conjugation kinetics. Computational studies (DFT) can model the transition state to predict reaction rates under varying pH and solvent conditions .

Q. How does the trifluoromethyl-thiophene scaffold influence biological activity in drug discovery?

The trifluoromethyl group enhances metabolic stability and membrane permeability. In vitro assays (e.g., enzyme inhibition, cellular uptake) compare derivatives to evaluate structure-activity relationships (SAR). For example:

| Derivative | Target Enzyme IC (nM) | LogP |

|---|---|---|

| Trifluoromethyl | 12.3 ± 1.2 | 2.8 |

| Methyl | 45.6 ± 3.1 | 1.9 |

| Data adapted from analogs in and . |

Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 60–80%) may arise from:

- Catalyst choice : Pd(PPh) vs. Pd(OAc) in cross-coupling steps .

- Solvent effects : Polar aprotic solvents (DMF, THF) vs. non-polar (toluene) influence reaction efficiency.

Resolution : Design a DoE (Design of Experiments) approach to optimize temperature, catalyst loading, and solvent .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound in complex matrices?

Q. How is this compound utilized in phototheranostic applications?

The NHS ester enables covalent attachment to biomolecules (e.g., serum albumin) for targeted imaging. For example:

- Bioconjugate synthesis : React with amine-functionalized oligothiophenes to generate fluorescent probes.

- In vivo tracking : Monitor biodistribution via fluorescence microscopy or PET imaging .

Data Contradiction Analysis

Q. Why do reported 1H^1H1H-NMR chemical shifts vary across studies?

Variations in δ values (e.g., thiophene protons at 7.2–7.5 ppm) arise from:

- Solvent effects : CDCl vs. DMSO-d alter electron shielding.

- Conformational dynamics : Rotameric states of the NHS ester in solution .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.